

Diethoxyacetonitrile structural information and SMILES string

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An In-depth Technical Guide to Diethoxyacetonitrile

This guide provides comprehensive structural information, physicochemical properties, and plausible experimental protocols for **diethoxyacetonitrile**, targeted towards researchers, scientists, and professionals in drug development.

Structural and Physicochemical Information

Diethoxyacetonitrile is an organic compound featuring a nitrile group and two ethoxy groups attached to the same carbon atom. Its structure and properties are summarized below.

SMILES String:CCOC(OCC)C#N[1]

Table 1: Structural and Identification Data

Parameter	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO ₂	[2]
Molecular Weight	129.16 g/mol	[1]
CAS Number	6136-93-2	[1]
InChI	1S/C6H11NO2/c1-3-8-6(5-7)9- 4-2/h6H,3-4H2,1-2H3	[2]



| InChiKey | UDELMRIGXNCYLU-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	Clear, colorless liquid/oil	[2]
Assay	97%	[1]
Density	0.929 g/mL at 25 °C	[1]
Boiling Point	167.7 °C at 773 mmHg	[1]
Melting Point	-19 to -18 °C	[1]
Flash Point	49 °C (120.2 °F) - closed cup	

| Refractive Index | n20/D 1.400 |[1] |

Table 3: Typical Bond Lengths and Angles (Theoretical) Since experimentally determined crystal structure data for **diethoxyacetonitrile** is not readily available, this table presents typical, generalized bond lengths and angles for the constituent functional groups.

Bond	Typical Length (Å)	Angle	Typical Angle (°)
C-C (ethyl)	1.54	O-C-C (ethyl)	109.5
С-Н	1.09	Н-С-Н	109.5
C-O (ether)	1.43	C-O-C	110
C-C (acetal)	1.52	O-C-O	109.5
C≡N	1.16	C-C≡N	180

Spectroscopic Data (Predicted)

While specific spectra are available through databases like SpectraBase[2], the following tables provide predicted data based on the molecule's structure, which is useful for preliminary identification.



Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons	Multiplicity	Approx. Chemical Shift (ppm)
-CH₃	Triplet	1.25
-O-CH ₂ -	Quartet	3.70

| (EtO)2-CH-CN | Singlet | 5.40 |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon	Approx. Chemical Shift (ppm)	
-CH₃	15	
-O-CH ₂ -	65	
(EtO)2-CH-CN	95	

|-C≡N | 117 |

Table 6: Predicted Key IR Absorption Frequencies

Functional Group	Vibration	Approx. Wavenumber (cm ⁻¹)
C≡N	Stretch	2260-2240 (weak to medium)
C-O (ether)	Stretch	1260-1000 (strong)

| C-H (alkane) | Stretch | 3000-2850 (strong) |

Experimental ProtocolsPlausible Synthesis Protocol



A general method for the synthesis of **diethoxyacetonitrile** involves the reaction of an orthoester with hydrocyanic acid in the presence of an acidic catalyst. A more detailed, plausible procedure adapted from the synthesis of similar nitrile compounds is provided below.

[3]

Reaction: $(C_2H_5O)_3CH + HCN \rightarrow (C_2H_5O)_2CHCN + C_2H_5OH$

Materials:

- · Triethyl orthoformate
- · Anhydrous acetone
- Sodium cyanide (or potassium cyanide)
- Anhydrous magnesium sulfate or sodium sulfate
- A weak acid catalyst (e.g., acetic acid)
- · Diethyl ether
- Deionized water

Procedure:

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium cyanide in a minimal amount of water.
- Add a solution of triethyl orthoformate in anhydrous acetone to the flask.
- Add a catalytic amount of acetic acid to the dropping funnel.
- With vigorous stirring, add the acid catalyst dropwise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
- After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).



- Filter the reaction mixture to remove any solid byproducts.
- Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (acetone and diethyl ether) by rotary evaporation.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure diethoxyacetonitrile.

Safety Note: This procedure involves highly toxic cyanide salts and the potential evolution of hydrogen cyanide gas. All steps must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Spectroscopic Analysis Protocol

Objective: To confirm the identity and purity of the synthesized **diethoxyacetonitrile** using NMR and IR spectroscopy.

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
- Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

- NMR Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Acquire ¹H NMR and ¹³C NMR spectra.
 - Process the spectra (Fourier transform, phase correction, and baseline correction).



- Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and coupling patterns to the predicted values in Table 4.
- Compare the chemical shifts in the ¹³C NMR spectrum to the predicted values in Table 5.
- IR Spectroscopy:
 - Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a Diamond ATR accessory.
 - Acquire the spectrum over the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands and compare their positions to the predicted values in Table 6, paying close attention to the C≡N stretch, C-O ether stretch, and C-H alkane stretches.

Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis of **diethoxyacetonitrile**.

Caption: Molecular structure of **diethoxyacetonitrile**.



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Caption: Conceptual workflow for the synthesis of diethoxyacetonitrile.

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